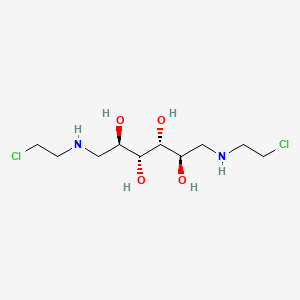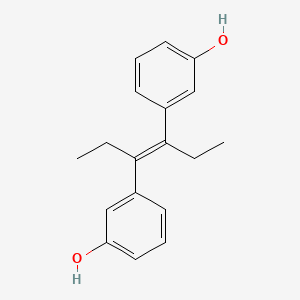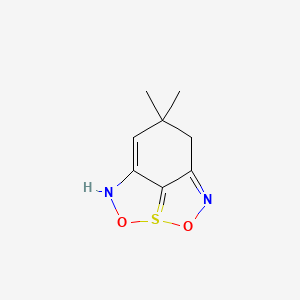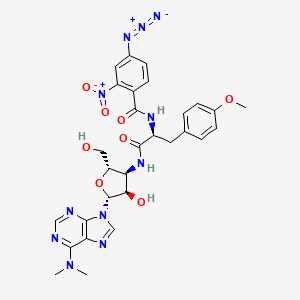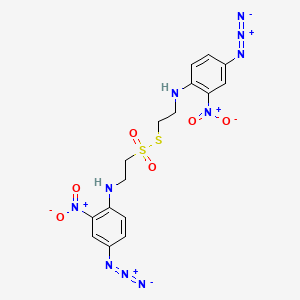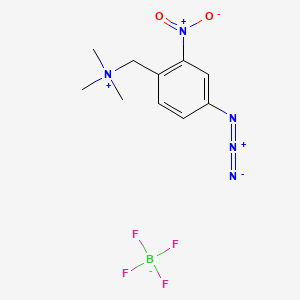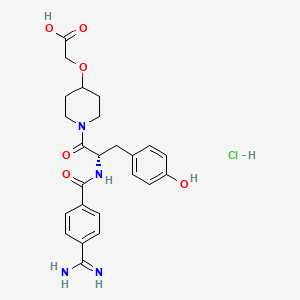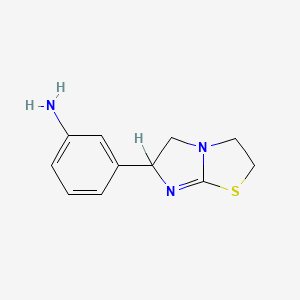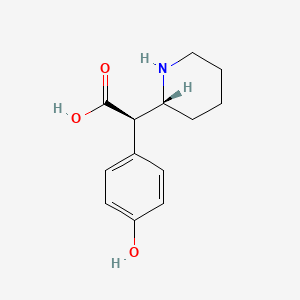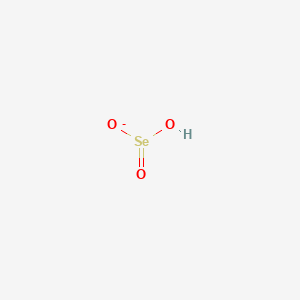
Hydrogen Selenite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogenselenite is a selenium oxoanion. It is a conjugate base of a selenous acid. It is a conjugate acid of a selenite(2-).
Aplicaciones Científicas De Investigación
Antitumor Effects
Hydrogen selenite exhibits significant antitumor effects. Its involvement in oxidation and reduction mechanisms leads to the production of reactive metabolites like hydrogen selenide and methylselenol, which induce cytotoxicity in cancer cells. Notably, these effects are enhanced when combined with chemotherapy and radiation therapy, suggesting potential for advanced cancer treatment (Kim, Choi, Park, & Chung, 2021).
Antioxidant Properties
Hydrogen selenite interacts with hydrogen sulfide to form products with antioxidant properties. These products scavenge superoxide-derived radicals and can react with DNA. They also influence cardiovascular homeostasis, indicating a role in managing oxidative stress and related pathologies (Grman et al., 2019).
Prevention of Cataracts
In a study on rats, hydrogen saline was found to prevent selenite-induced cataracts, suggesting a protective role against oxidative damage in the eye. This is attributed to the maintenance of antioxidant enzymes and inhibition of lipid peroxidation (Yang, Yan, & Ding, 2013).
Reductive Stress and Cell Autophagy
Hydrogen selenide, a product of hydrogen selenite metabolism, induces reductive stress and activates cell autophagy in cancer cells. This process is critical in the anti-cancer mechanism of selenite (Pan et al., 2019).
Selenite-Induced Toxicity in Plants
Selenite enhances the selenium nutrition level in crops but can be toxic in excess. Studies on peanut seedlings showed that selenite toxicity is mitigated by activating antioxidant enzymes and mediating the ascorbate-glutathione cycle, indicating a complex antioxidative response to selenite in plants (Wang, Zhang, Lai, & Wu, 2016).
Propiedades
Número CAS |
20638-10-2 |
|---|---|
Nombre del producto |
Hydrogen Selenite |
Fórmula molecular |
HO3Se- |
Peso molecular |
127.98 g/mol |
Nombre IUPAC |
hydrogen selenite |
InChI |
InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3)/p-1 |
Clave InChI |
MCAHWIHFGHIESP-UHFFFAOYSA-M |
SMILES |
O[Se](=O)[O-] |
SMILES canónico |
O[Se](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



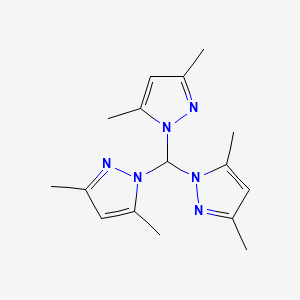
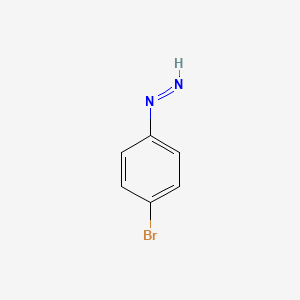
![N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1228935.png)
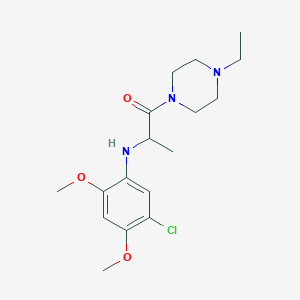
![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)
